Dimethyl (1,1,1,3,3,3-hexafluoropropan-2-yl)phosphonate
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Overview
Description
Dimethyl (1,1,1,3,3,3-hexafluoropropan-2-yl)phosphonate is a chemical compound known for its unique properties due to the presence of fluorine atoms. This compound is often used in various scientific and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl (1,1,1,3,3,3-hexafluoropropan-2-yl)phosphonate typically involves the reaction of hexafluoropropanol with dimethyl phosphite under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the phosphonate ester.
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: Dimethyl (1,1,1,3,3,3-hexafluoropropan-2-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.
Major Products Formed: The major products formed from these reactions include various phosphonic acid derivatives, phosphine derivatives, and substituted phosphonates, depending on the reaction conditions and reagents used.
Scientific Research Applications
Dimethyl (1,1,1,3,3,3-hexafluoropropan-2-yl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Dimethyl (1,1,1,3,3,3-hexafluoropropan-2-yl)phosphonate involves its interaction with various molecular targets. The fluorine atoms in the compound enhance its reactivity and stability, allowing it to participate in a wide range of chemical reactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable complexes with metal ions.
Comparison with Similar Compounds
1,1,1,3,3,3-Hexafluoropropan-2-ol: A related compound used as a solvent and reagent in organic synthesis.
Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite: Another fluorinated phosphonate with similar applications in organic synthesis and industry.
Uniqueness: Dimethyl (1,1,1,3,3,3-hexafluoropropan-2-yl)phosphonate is unique due to its specific combination of fluorine atoms and phosphonate group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring high stability and reactivity.
Properties
CAS No. |
758-49-6 |
---|---|
Molecular Formula |
C5H7F6O3P |
Molecular Weight |
260.07 g/mol |
IUPAC Name |
2-dimethoxyphosphoryl-1,1,1,3,3,3-hexafluoropropane |
InChI |
InChI=1S/C5H7F6O3P/c1-13-15(12,14-2)3(4(6,7)8)5(9,10)11/h3H,1-2H3 |
InChI Key |
MPLPJCDCNPIRRY-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C(C(F)(F)F)C(F)(F)F)OC |
Origin of Product |
United States |
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